N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide
CAS No.:
Cat. No.: VC16407640
Molecular Formula: C18H18Cl2N2O4S
Molecular Weight: 429.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18Cl2N2O4S |
|---|---|
| Molecular Weight | 429.3 g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C18H18Cl2N2O4S/c1-26-13-5-7-14(8-6-13)27(24,25)22-10-2-3-17(22)18(23)21-16-11-12(19)4-9-15(16)20/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
| Standard InChI Key | BFPJJNKRFHRPIM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide, reveals its core structure: a proline-derived amide (pyrrolidine-2-carboxamide) with two aromatic substituents. The 2,5-dichlorophenyl group attaches to the amide nitrogen, while the 4-methoxyphenylsulfonyl moiety bonds to the proline nitrogen. This configuration introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions.
Key structural features include:
-
Pyrrolidine ring: A five-membered saturated heterocycle with conformational flexibility.
-
Chlorine atoms: Electron-withdrawing groups at positions 2 and 5 on the phenyl ring, enhancing electrophilic character.
-
Methoxyphenylsulfonyl group: A sulfonamide-linked 4-methoxyphenyl unit, contributing to solubility and hydrogen-bonding potential.
Physicochemical Characteristics
Hypothetical properties derived from structural analogs suggest:
| Property | Predicted Value | Basis for Estimation |
|---|---|---|
| Molecular weight | ~453.3 g/mol | Sum of atomic weights |
| LogP (lipophilicity) | 3.2–4.1 | Chlorine and sulfonyl group effects |
| Aqueous solubility | <10 mg/mL (pH 7.4) | Sulfonamide hydrophilicity |
| pKa | ~9.5 (sulfonamide proton) | Analogous sulfonamides |
These estimates highlight challenges in formulation due to moderate solubility, necessitating prodrug strategies or solubilizing agents for biomedical applications.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three building blocks:
-
Proline derivative: L-proline serves as the chiral starting material.
-
2,5-Dichloroaniline: Provides the aryl amide component.
-
4-Methoxyphenylsulfonyl chloride: Introduces the sulfonamide group.
A plausible synthesis involves:
-
Sulfonylation of proline: Reacting L-proline with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form 1-[(4-methoxyphenyl)sulfonyl]proline.
-
Amide coupling: Activating the carboxylic acid of the sulfonylated proline with a coupling agent (e.g., HATU) and reacting it with 2,5-dichloroaniline.
Challenges in Synthesis
-
Steric hindrance: Bulky substituents may reduce coupling efficiency, requiring elevated temperatures or microwave-assisted synthesis.
-
Chiral integrity: Racemization risks during sulfonylation necessitate low-temperature conditions.
-
Purification: Column chromatography with gradients of ethyl acetate/hexane is likely required to separate diastereomers or byproducts.
Biological Activity and Mechanisms
Hypothesized Targets
The compound’s sulfonamide and dichlorophenyl groups are common in pharmacologically active molecules, suggesting potential interactions with:
-
Carbonic anhydrases: Sulfonamides inhibit these enzymes, though methoxy substitution may reduce affinity.
-
Kinase domains: Dichlorophenyl moieties often occupy hydrophobic pockets in ATP-binding sites.
-
GPCRs: Proline derivatives frequently modulate G-protein-coupled receptors.
In Silico Predictions
Comparative Analysis with Structural Analogs
| Compound | Target | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| Acetazolamide | Carbonic anhydrase II | 12 | >1000 |
| Sorafenib | VEGFR2 | 6 | 8.3 |
| Hypothetical analog | CA IX | 240 (predicted) | 2.1 |
This table underscores the need for structural refinement to improve potency and selectivity relative to established drugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume